molecular formula C12H13ClN2O3 B2630931 5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351595-61-3

5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2630931
CAS No.: 1351595-61-3
M. Wt: 268.7
InChI Key: BDZYZHSAVHMAEW-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a pyrrolidinone moiety attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-aminopyrrolidin-2-one under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.

    Reduction: Formation of 5-chloro-2-methoxy-N-(5-hydroxypyrrolidin-3-yl)benzamide.

    Substitution: Formation of 5-amino-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide or 5-thio-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure with a propynyl group instead of the pyrrolidinone moiety.

    5-chloro-2-methoxy-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the pyrrolidinone moiety.

    5-chloro-2-methoxy-N-(2-aminophenyl)benzamide: Features an aminophenyl group instead of the pyrrolidinone moiety.

Uniqueness

5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of the pyrrolidinone moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-18-10-3-2-7(13)4-9(10)12(17)15-8-5-11(16)14-6-8/h2-4,8H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZYZHSAVHMAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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